![molecular formula C20H17FN2OS2 B2935917 3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-14-7](/img/structure/B2935917.png)
3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN2OS2 and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thienopyrimidinone derivatives, including the compound , have been studied for their potential as anticancer agents. They are structurally analogous to purines, which are critical components of DNA and RNA. By mimicking these structures, thienopyrimidinones can interfere with various enzymes and pathways involved in cancer cell proliferation . For instance, they can inhibit protein kinases, which are often mutated in cancer cells and play a role in tumor growth and metastasis .
Enzyme Inhibition
These compounds have shown promise in inhibiting specific enzymes that are overexpressed in cancer cells. For example, they can target topoisomerases, which are involved in DNA replication, and histone deacetylase (HDAC), which plays a role in gene expression . By inhibiting these enzymes, thienopyrimidinones could potentially stop the growth of cancer cells and reduce tumor size.
Anti-Breast Cancer Activities
Specific derivatives of thienopyrimidinone have been synthesized and tested against breast cancer cell lines, such as MCF-7. These studies aim to evaluate the efficacy of these compounds in both in vitro and in vivo models, providing a basis for potential therapeutic applications against breast cancer .
Anti-Inflammatory Properties
Thienopyrimidinones have also been found to exhibit anti-inflammatory properties. This is significant because inflammation is a known contributor to various chronic diseases, including cancer. By reducing inflammation, these compounds could also play a role in preventing or treating conditions associated with chronic inflammation .
Antimicrobial Activity
The antimicrobial properties of thienopyrimidinones make them candidates for the development of new antibiotics. With antibiotic resistance on the rise, there is a pressing need for novel compounds that can effectively target bacterial infections .
Analgesic Effects
These compounds have been reported to have analgesic effects, which could be beneficial in the development of new pain management drugs. Their ability to alleviate pain without the side effects associated with traditional analgesics could be a significant advantage in clinical settings .
properties
IUPAC Name |
3-(4-fluorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c1-13(14-5-3-2-4-6-14)26-20-22-17-11-12-25-18(17)19(24)23(20)16-9-7-15(21)8-10-16/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDABPWFSNHAAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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